molecular formula C8H15NO2 B13925017 3-(2-hydroxyethyl)-5,5-dimethyl-2-Pyrrolidinone

3-(2-hydroxyethyl)-5,5-dimethyl-2-Pyrrolidinone

Cat. No.: B13925017
M. Wt: 157.21 g/mol
InChI Key: AJLOJKIZXXUVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly useful in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-(2-aminoethyl)-2,2-dimethylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a protecting group for amines during the synthesis of complex molecules. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and other biologically active molecules. It plays a crucial role in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, tert-butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used in the production of pharmaceuticals and fine chemicals. Its stability and ease of removal make it a valuable tool in large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-aminoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where protecting groups are essential .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-hydroxyethyl)-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-8(2)5-6(3-4-10)7(11)9-8/h6,10H,3-5H2,1-2H3,(H,9,11)

InChI Key

AJLOJKIZXXUVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)N1)CCO)C

Origin of Product

United States

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